8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: Functional groups such as the methoxyphenyl and methylbutyl groups are introduced through substitution reactions, often using reagents like alkyl halides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
8-[(4-methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12(2)9-10-24-15-16(23(3)19(26)22-17(15)25)21-18(24)20-11-13-5-7-14(27-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,20,21)(H,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFCITSNDDECTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.